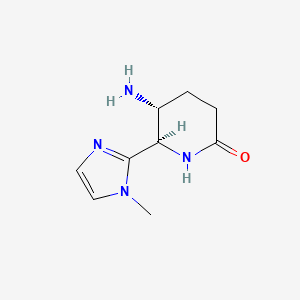

(5R,6R)-5-Amino-6-(1-methylimidazol-2-yl)piperidin-2-one

Description

(5R,6R)-5-Amino-6-(1-methylimidazol-2-yl)piperidin-2-one is a chiral piperidin-2-one derivative featuring a 1-methylimidazole substituent at the 6-position and an amino group at the 5-position. Its molecular formula is C₉H₁₄N₄O, with a molecular weight of 194.24 g/mol . It is commercially available with a purity of ≥95% and has been utilized in medicinal chemistry research, as evidenced by its inclusion in synthetic libraries (CAS: 1932135-92-6) .

Properties

IUPAC Name |

(5R,6R)-5-amino-6-(1-methylimidazol-2-yl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c1-13-5-4-11-9(13)8-6(10)2-3-7(14)12-8/h4-6,8H,2-3,10H2,1H3,(H,12,14)/t6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHGCOZLRVETJM-HTRCEHHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2C(CCC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CN=C1[C@H]2[C@@H](CCC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5R,6R)-5-Amino-6-(1-methylimidazol-2-yl)piperidin-2-one typically involves the following steps:

Formation of the Piperidin-2-one Core: The piperidin-2-one core can be synthesized through a cyclization reaction of a suitable precursor, such as a 1,5-diamine, under acidic or basic conditions.

Introduction of the Amino Group: The amino group at the 5th position can be introduced via nucleophilic substitution or reductive amination reactions.

Attachment of the 1-Methylimidazol-2-yl Group: The 1-methylimidazol-2-yl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate reagents and catalysts.

Industrial Production Methods: Industrial production of (5R,6R)-5-Amino-6-(1-methylimidazol-2-yl)piperidin-2-one may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.

Reduction: Reduction reactions can convert the carbonyl group in the piperidin-2-one core to a hydroxyl group, forming a piperidin-2-ol derivative.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base or catalyst.

Major Products:

Oxidation: Formation of imines or oximes.

Reduction: Formation of piperidin-2-ol derivatives.

Substitution: Introduction of various substituents on the amino group or imidazole ring.

Scientific Research Applications

(5R,6R)-5-Amino-6-(1-methylimidazol-2-yl)piperidin-2-one has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral ligand in asymmetric catalysis.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases, including neurological disorders and infections.

Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (5R,6R)-5-Amino-6-(1-methylimidazol-2-yl)piperidin-2-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes, receptors, or nucleic acids, modulating their activity and function.

Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table highlights key structural analogues, focusing on substituent variations, stereochemistry, and molecular properties:

Key Structural and Functional Differences

Regioisomerism in imidazole derivatives (e.g., 1-methylimidazol-5-yl vs. 2-yl) can significantly impact binding affinity due to changes in spatial orientation .

Stereochemistry: The 5R,6R configuration in the parent compound contrasts with the 5R,6S diastereomer in rac-(5R,6S)-5-amino-6-(1-ethylpyrazol-4-yl)piperidin-2-one, which may lead to divergent biological activities .

Functional Group Additions: Introduction of a tert-butyl group (e.g., rac-(5R,6R)-5-amino-6-tert-butylpiperidin-2-one) enhances metabolic stability but reduces solubility .

Biological Activity

(5R,6R)-5-Amino-6-(1-methylimidazol-2-yl)piperidin-2-one is a chiral compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidin-2-one core with an amino group at the 5th position and a 1-methylimidazol-2-yl substituent at the 6th position. The stereochemistry is defined by the (5R,6R) configuration, which is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H16N4O |

| Molecular Weight | 220.28 g/mol |

| CAS Number | 1932135-92-6 |

| Solubility | Soluble in DMSO and ethanol |

The biological activity of (5R,6R)-5-Amino-6-(1-methylimidazol-2-yl)piperidin-2-one is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activities, while the piperidinone core may interact with hydrophobic pockets in proteins.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation: It could act as an agonist or antagonist at specific receptors, affecting cellular signaling pathways.

Antimicrobial and Antiviral Properties

Research has indicated that (5R,6R)-5-Amino-6-(1-methylimidazol-2-yl)piperidin-2-one exhibits significant antimicrobial and antiviral properties. For instance:

- Antimicrobial Activity: Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains.

- Antiviral Activity: Preliminary data suggest potential efficacy against viral infections, although specific mechanisms remain under investigation.

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines through the modulation of signaling pathways related to cell survival and death.

Structure-Activity Relationship (SAR)

Understanding the SAR of (5R,6R)-5-Amino-6-(1-methylimidazol-2-yl)piperidin-2-one is critical for optimizing its biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of Fluorine | Increased potency against certain bacterial strains |

| Alteration of Imidazole | Changes in receptor binding affinity |

Case Studies

-

Case Study 1: Antimicrobial Efficacy

- A study evaluated various analogs of (5R,6R)-5-Amino-6-(1-methylimidazol-2-yl)piperidin-2-one against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µM.

-

Case Study 2: Anticancer Properties

- In a recent experiment involving human cancer cell lines, treatment with the compound led to a dose-dependent decrease in cell viability. The mechanism was linked to enhanced apoptosis markers such as caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.